Puromycin aminonucleoside
Overview
Description
Puromycin aminonucleoside (PAN) is the aminonucleoside portion of the antibiotic puromycin . It is a reversible inhibitor of dipeptidyl-peptidase II and cytosol alanyl aminopeptidase that induces apoptosis in mesangial cells (MCs) accompanied by declined cell viability and enhanced inflammatory response . It is also a semi-synthetic derivative of puromycin which lacks the methoxyphenylalanyl moiety .
Physical And Chemical Properties Analysis
Puromycin aminonucleoside is a powder that is soluble in water at 50 mg/mL . Its molecular weight is 294.31 .
Scientific Research Applications
Inhibition and Study of Protein Synthesis
Puromycin aminonucleoside is primarily known for its role in inhibiting protein synthesis. This occurs through its ribosome-catalyzed incorporation into the C-terminus of elongating nascent chains during protein synthesis, leading to premature termination of translation. This property makes it a valuable tool in the study of protein synthesis across various systems, including cell-free translation systems, cultured cells, and even whole animals. Its ability to mimic the 3′ end of aminoacylated tRNAs, which deliver amino acids to ribosomes, is pivotal in these studies (Aviner, 2020).
Effects on RNA Synthesis
Studies have shown that puromycin aminonucleoside can affect RNA synthesis. For instance, in L cells (a type of cell line), the compound demonstrated a potent inhibition of RNA synthesis. Interestingly, there was a relative preservation of specific RNA types, like S-RNA and M-RNA, despite a significant inhibition in overall RNA synthesis. This finding suggests a selective impact of puromycin aminonucleoside on different RNA types (Farnham & Dubin, 1965).
Application in Yeast Translational Assays
Puromycin aminonucleoside has also found applications in yeast translational assays. In a study involving the yeast Saccharomyces cerevisiae, a mutant strain sensitive to puromycin was utilized to study cellular responses to the drug. The study established that puromycin can be rapidly incorporated into yeast proteins, providing a valuable tool for probing translational activity in vivo (Cary et al., 2014).
Interaction with Viral Infections
The compound has also been investigated for its interactions with viral infections. Research has indicated that puromycin aminonucleoside does not inhibit the growth of encephalomyocarditis virus (EMC) in L cells; rather, it might even increase the yield of this RNA-containing virus. This suggests a complex interaction with viral replication mechanisms (Farnham, 1965).
Studying Ribosomal RNA Synthesis
The compound selectively inhibits the synthesis of ribosomal RNA in certain cell types, such as human lung fibroblasts. This selective inhibition has been studied using isolated nuclei and nucleoli from treated cells, revealing insights into the regulation of RNA synthesis and the role of RNA polymerase I in this process (Albanese & Studzinski, 1979).
Biosynthesis and Genetic Studies
Puromycin aminonucleoside's biosynthesis has been explored by cloning the complete gene cluster responsible for its production in Streptomyces alboniger. This has enabled its regulated expression in heterologous hosts and opened up new avenues for genetic and biochemical studies (Lacalle et al., 1992).
Safety And Hazards
When handling Puromycin aminonucleoside, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas .
Future Directions
Puromycin aminonucleoside has been used in research to induce acute glomerular damage and to model glomerular disease . It has also been used in the study of TRPC5 inhibition in puromycin aminonucleoside-treated rats, human iPSC-derived podocytes, and kidney organoids . These studies suggest that Puromycin aminonucleoside will continue to be a valuable tool in nephrology research.
properties
IUPAC Name |
(2R,3R,4S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3/t6-,7-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSMHWILUNYBFW-GRIPGOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037264 | |
Record name | Puromycin aminonucleoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Puromycin aminonucleoside | |
CAS RN |
58-60-6 | |
Record name | Aminonucleoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Puromycin aminonucleoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine, 3'-amino-3'-deoxy-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Puromycin aminonucleoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-amino-3'-deoxy-N,N-dimethyladenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PUROMYCIN AMINONUCLEOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q580U88V8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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